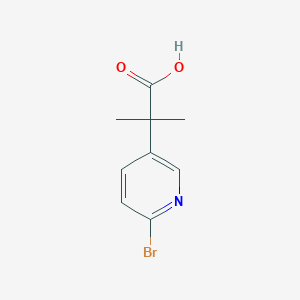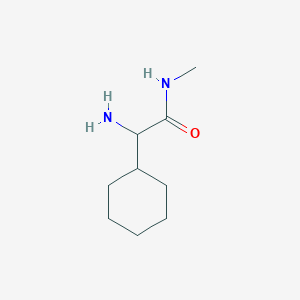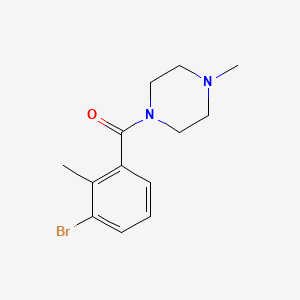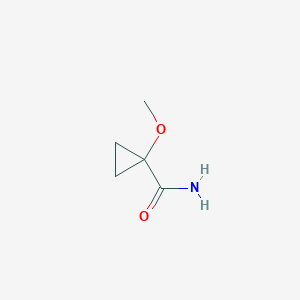![molecular formula C13H9F3O2S B8373582 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene](/img/structure/B8373582.png)
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is an aromatic compound with the molecular formula C13H9F3O2S. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a fluorophenylmethylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and 2-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 1,2-difluorobenzene is reacted with 2-fluorobenzyl chloride in the presence of potassium carbonate and a catalytic amount of a phase transfer catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and advanced purification techniques such as recrystallization and distillation are employed.
化学反応の分析
Types of Reactions
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Major products are sulfide derivatives.
科学的研究の応用
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atoms enhance the compound’s binding affinity and selectivity towards the target enzymes. The sulfonyl group plays a crucial role in stabilizing the compound-enzyme complex, leading to effective inhibition.
類似化合物との比較
Similar Compounds
- 1,2-Difluoro-4-(methylsulfonyl)benzene
- 1,2-Difluoro-4-(chloromethylsulfonyl)benzene
- 1,2-Difluoro-4-(bromomethylsulfonyl)benzene
Uniqueness
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is unique due to the presence of the fluorophenylmethylsulfonyl group, which imparts distinct chemical and biological properties. The additional fluorine atom on the phenyl ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
特性
分子式 |
C13H9F3O2S |
|---|---|
分子量 |
286.27 g/mol |
IUPAC名 |
1,2-difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C13H9F3O2S/c14-11-4-2-1-3-9(11)8-19(17,18)10-5-6-12(15)13(16)7-10/h1-7H,8H2 |
InChIキー |
MKDILSVGGJCHIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC(=C(C=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


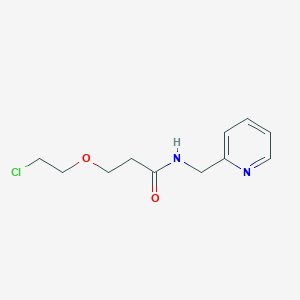
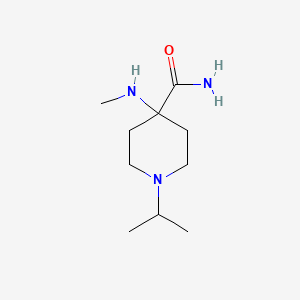
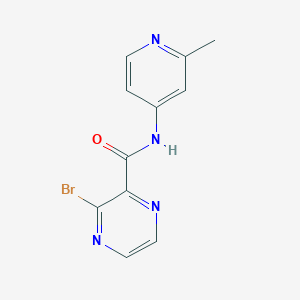
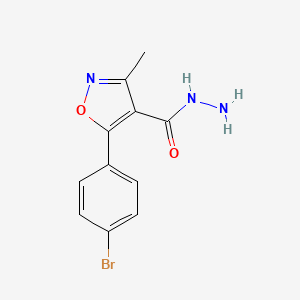
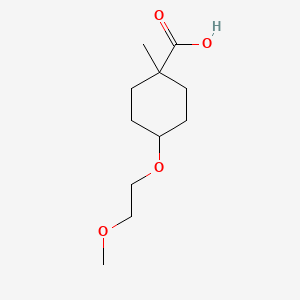
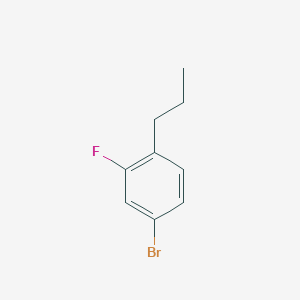
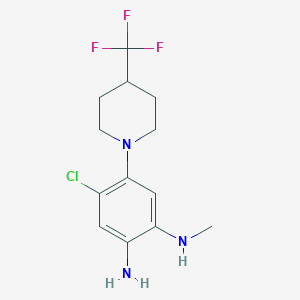
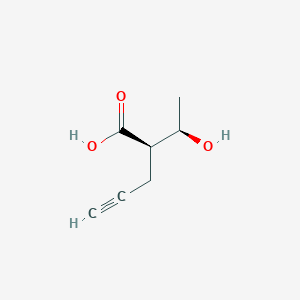
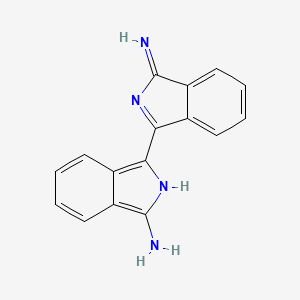
![Methyl 4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B8373576.png)
